molecular formula C24H22NO5P B2930134 diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate CAS No. 866153-22-2

diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate

Cat. No.: B2930134
CAS No.: 866153-22-2
M. Wt: 435.416
InChI Key: YELAXOXOGPOOFH-UHFFFAOYSA-N
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Description

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a phosphonate ester derivative featuring a phthalimide (1,3-dioxo-isoindoline) moiety linked to a butyl chain and a diphenylphosphonate group. The phthalimide group confers electron-withdrawing properties, while the phosphonate group enhances hydrolytic stability compared to phosphate esters .

Properties

IUPAC Name

2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAXOXOGPOOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphinic chloride with a suitable butyl chain precursor that contains the isoindole moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several analogs reported in recent literature. Below is a detailed comparison based on synthesis, reactivity, and biological activity:

a. Phosphonium Bromide Derivatives

Compounds such as [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide (2a) and its fluorinated analogs (2b–2d) are synthesized via nucleophilic substitution reactions. For example:

  • 2a: Synthesized by refluxing N-(10-bromodecyl)phthalimide with triphenylphosphine in methanol (93% yield) .
  • 2b : Prepared using tris(4-trifluoromethylphenyl)phosphine in DMF (76% yield) .

Key Differences :

  • Chain Length : The target compound has a butyl chain, whereas analogs like 2a–2d feature a decyl chain, impacting lipophilicity and cellular uptake .
  • Phosphorus Group : The target compound is a phosphonate (P=O), whereas analogs 2a–2d are phosphonium salts (P⁺ with Br⁻ counterion), which influence charge, solubility, and mitochondrial targeting efficiency .
b. 4-(1,3-Dioxoisoindolin-2-yl)butanal Derivatives

A related aldehyde derivative, 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanal, is synthesized via Ishihara’s method and functionalized with nitrobenzoate groups. This compound lacks the phosphonate/phosphonium moiety but retains the phthalimide group, enabling comparisons of isoindoline-mediated reactivity .

Table 1: Comparative Data for Key Compounds
Property Target Compound (Diphenyl [4-...]phosphonate) 2b ([10-...]tris[4-CF₃Ph]phosphonium) 4-(1,3-Dioxoisoindolin-2-yl)butanal Derivatives
Solubility Moderate in polar aprotic solvents High in DMF/MeOH Low in water, soluble in CH₂Cl₂/EtOAc
Hydrolytic Stability High (phosphonate ester) Low (phosphonium salt) Moderate (aldehyde)
Biological Activity Understudied Mitochondrial targeting in cancer cells Reactive intermediates for hetero-Diels-Alder
Synthetic Yield Not reported 76%–93% 62%–N/A
Key Observations:
  • Mitochondrial Targeting : Phosphonium salts (e.g., 2b) exhibit enhanced mitochondrial accumulation due to their positive charge, a feature absent in the neutral phosphonate target compound .
  • Reactivity : The aldehyde derivative’s α,β-unsaturated system enables participation in redox [4+2]-hetero-Diels-Alder reactions, whereas the phosphonate’s ester group is more stable but less reactive .

Analytical Characterization

  • NMR Data : The phosphonium salts (2a–2d) are characterized by distinct ¹H/³¹P NMR shifts (e.g., 2b: δ 7.8–7.2 ppm for aromatic protons; δ 24.5 ppm for ³¹P) . In contrast, the target phosphonate would show a ³¹P signal near δ 0–5 ppm due to the P=O group.
  • Chromatography : Silica gel purification (1%–20% MeOH/CH₂Cl₂) is common for both phosphonium salts and aldehyde derivatives .

Biological Activity

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a complex organic compound characterized by its unique molecular structure and potential biological activity. This compound belongs to a class of phosphonates that have garnered attention for their pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure

The molecular formula of this compound is C32H29N2O6PC_{32}H_{29}N_{2}O_{6}P, with a molecular weight of approximately 568.56 g/mol. Its structure includes a phosphonate group that is linked to a butyl chain and an isoindolinone derivative, which is believed to contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The phosphonate moiety may act as an inhibitor of certain enzymes involved in metabolic pathways, while the isoindolinone structure can influence receptor binding and modulation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. Such inhibition could lead to increased levels of high-density lipoprotein cholesterol (HDL-C) in the bloodstream .
  • Anticancer Properties : The isoindolinone derivatives have been investigated for their potential anticancer effects. Compounds within this category have shown promise in inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties associated with similar compounds, although specific data on this compound is limited.

Case Studies

Several case studies have explored the effects of related compounds on biological systems:

  • Study on CETP Inhibition : A study highlighted the efficacy of isoindolinone derivatives in inhibiting CETP activity. The most potent derivative demonstrated an IC50 value of 26 nM and improved pharmacokinetic profiles in animal models .
  • Anticancer Activity : Another investigation into isoindolinone derivatives revealed their ability to induce cell cycle arrest and apoptosis in breast cancer cells. The findings indicated that these compounds could serve as potential therapeutic agents against malignancies .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaActivityIC50 (nM)Reference
This compoundC32H29N2O6PCETP InhibitionTBDTBD
Isoindolinone Derivative AC21H18N2O4Anticancer (Breast Cancer)50
Isoindolinone Derivative BC19H17N2O3CETP Inhibition26

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